3-(Pyrimidin-2-yloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974234 | |
| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5871-19-2 | |
| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Pyrimidine Ring
(a) 3-(5-Hydroxypyrimidin-2-yl)benzoic Acid (CAS: 1092568-86-9)
- Structure : Differs by a hydroxyl group at the 5-position of the pyrimidine ring.
- Molecular Formula : C₁₁H₈N₂O₃ (MW: 216.19 g/mol).
- However, this modification may reduce metabolic stability compared to the parent compound .
(b) 3-(Pyrimidin-2-ylamino)benzoic Acid (CAS: 198195-06-1)
- Structure: The ether oxygen is replaced with an amino group (-NH-).
- Molecular Formula : C₁₁H₉N₃O₂ (MW: 215.21 g/mol).
- Key Differences: The amino group introduces basicity, altering ionization behavior under physiological conditions. This compound exhibits warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) , whereas toxicity data for 3-(Pyrimidin-2-yloxy)benzoic acid remains less documented.
Positional Isomers
(a) 4-(Pyrimidin-2-yloxy)benzoic Acid
- Structure : Pyrimidine-ether linkage at the para-position of the benzoic acid.
- Synthesis: Methyl ester derivatives (e.g., 4-(Pyrimidin-2-yloxy)benzoic acid methyl ester, CAS: 1090587-89-5) are intermediates in drug discovery, as noted by SynChem, Inc. .
- Key Differences : Para-substitution may influence steric interactions in enzyme binding pockets compared to meta-substituted analogs.
Functional Group Variations
(a) 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid (CAS: 1086379-56-7)
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic: What are the critical steps in synthesizing 3-(Pyrimidin-2-yloxy)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Starting Materials : Use pyrimidin-2-ol and 3-hydroxybenzoic acid derivatives as precursors. Halogenated pyrimidines (e.g., 2-chloro-4-pyrimidinyl derivatives) are reactive intermediates for nucleophilic substitution .
- Reaction Optimization :
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EA/hexane).
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- LC-MS :
- X-ray Crystallography :
Advanced: How can researchers resolve discrepancies between NMR and LC-MS purity assessments?
Methodological Answer:
- Method Validation :
- LC-MS Parameter Adjustment :
- Optimize ionization settings (e.g., ESI+ vs. APCI) to reduce matrix effects. Use tandem MS to confirm impurity structures.
Advanced: What strategies are recommended for determining the crystal structure of this compound?
Methodological Answer:
- Crystallization : Use slow evaporation in ethanol/water (1:1) at 4°C to obtain single crystals.
- Data Collection and Refinement :
- Validation Tools :
- Check R-factors (R₁ < 0.05) and residual electron density maps using PLATON.
Advanced: How should researchers conduct a systematic review of biomonitoring or metabolic studies on this compound?
Methodological Answer:
- Literature Search Strategy :
- Follow PRISMA guidelines using databases (PubMed, Embase, SciFinder) with keywords: "this compound," "urinary metabolites," and "CAS 1086379-66-9" .
- Data Extraction :
- Tabulate detection limits, sample sizes, and analytical methods (e.g., LC-MS vs. ELISA).
- Contradiction Analysis :
- Use meta-regression to assess heterogeneity in reported metabolite levels (e.g., pH-dependent stability in urine) .
Basic: How can the stability of this compound be evaluated under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Prepare buffers (pH 2–10) and incubate the compound at 37°C.
- Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis :
Advanced: What computational methods support the prediction of this compound’s reactivity or binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking :
- Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets).
- Validate docking poses with MD simulations (NAMD/GROMACS).
Basic: How can researchers confirm the absence of regioisomeric impurities in synthetic batches?
Methodological Answer:
- Chromatographic Separation :
- Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to resolve regioisomers (e.g., 4-pyrimidinyl vs. 5-pyrimidinyl derivatives).
- 2D NMR :
Advanced: What are the best practices for analyzing intermolecular interactions in co-crystals of this compound?
Methodological Answer:
- Co-Crystallization Screens :
- Use combinatorial approaches with co-formers (e.g., nicotinamide) in 96-well plates.
- Interaction Analysis :
Advanced: How can conflicting data on the compound’s solubility in polar solvents be resolved?
Methodological Answer:
- Solubility Studies :
- Use shake-flask method with UV-Vis quantification (λmax ~270 nm).
- Compare results with Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
- Controlled Experiments :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
